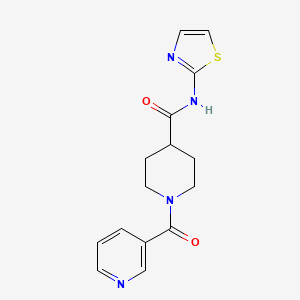
1-(pyridine-3-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Pyridine-3-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide (PCPT) is an important synthetic molecule that has been studied extensively in the scientific community due to its unique structure and potential applications. PCPT is a heterocyclic compound, which is composed of a pyridine-3-carbonyl group, a 1,3-thiazol-2-yl group, and a piperidine-4-carboxamide group. The compound has a wide range of applications in the fields of chemistry, biology, and medicine, and has been studied extensively for its potential therapeutic and industrial uses.
作用機序
The exact mechanism of action of 1-(pyridine-3-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide is still not fully understood. However, it is believed that the compound may interact with certain receptors in the body, leading to the activation of certain pathways and the production of specific molecules. Additionally, this compound may also interact with certain enzymes, leading to the inhibition of certain pathways and the production of other molecules.
Biochemical and Physiological Effects
This compound has been studied extensively for its potential biochemical and physiological effects. The compound has been shown to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. Additionally, this compound has been shown to possess anti-microbial activity, with the potential to inhibit the growth of certain bacteria and fungi. It has also been shown to possess anti-viral activity, with the potential to inhibit the replication of certain viruses.
実験室実験の利点と制限
1-(pyridine-3-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide has a number of advantages and limitations when used for laboratory experiments. One of the main advantages of this compound is its low toxicity, which makes it safe to use in experiments. Additionally, this compound is relatively stable and can be stored for long periods of time without degrading. However, the compound is also relatively expensive, which can limit its use in large-scale experiments. Additionally, this compound is not soluble in water, which can limit its use in certain experiments.
将来の方向性
There are a number of potential future directions for the study of 1-(pyridine-3-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide. One potential direction is to further investigate the compound’s potential therapeutic and industrial applications. Additionally, further research could be conducted to determine the exact mechanism of action of this compound and to identify new potential uses for the compound. Additionally, further research could be conducted to develop new synthesis methods for this compound and to improve the compound’s stability and solubility. Finally, further research could be conducted to identify new potential uses for this compound in the fields of materials science and drug delivery.
合成法
1-(pyridine-3-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide can be synthesized in a variety of ways, depending on the desired end product. The most common method involves the condensation of 1-pyridine-3-carbonyl chloride and 1,3-thiazol-2-yl piperidine-4-carboxamide, followed by the addition of an aqueous solution of sodium hydroxide. The resulting product is then purified by recrystallization or column chromatography. Other methods of synthesis include the use of palladium-catalyzed cross-coupling reactions and the use of microwave-assisted synthesis.
科学的研究の応用
1-(pyridine-3-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide has been studied extensively in the scientific community due to its unique structure and potential applications. The compound has been investigated for its potential therapeutic uses, such as for the treatment of cancer and Alzheimer’s disease. It has also been studied for its potential applications in the field of drug delivery, as well as for its potential role in the synthesis of other heterocyclic compounds. Additionally, this compound has been studied for its potential use as a catalyst in organic synthesis and for its potential applications in the field of materials science.
特性
IUPAC Name |
1-(pyridine-3-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c20-13(18-15-17-6-9-22-15)11-3-7-19(8-4-11)14(21)12-2-1-5-16-10-12/h1-2,5-6,9-11H,3-4,7-8H2,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGHXXBFTIQBLSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC=CS2)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

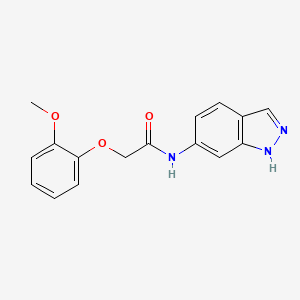
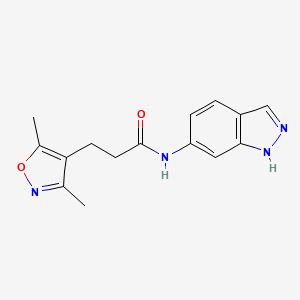
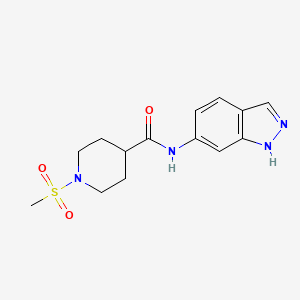
![N4-[(furan-2-yl)methyl]-5-nitropyrimidine-4,6-diamine](/img/structure/B6577221.png)
![methyl 5-{[1,1'-biphenyl]-4-amido}-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B6577227.png)
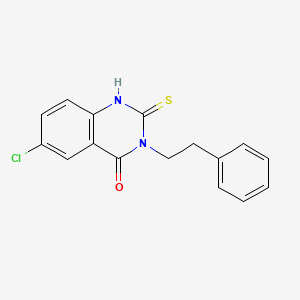
![3-chloro-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B6577242.png)
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]cyclobutanecarboxamide](/img/structure/B6577254.png)
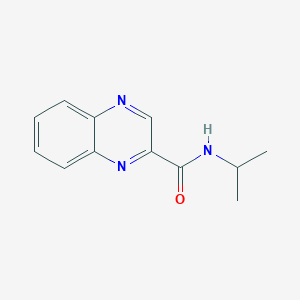
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichlorobenzamide](/img/structure/B6577261.png)
![2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B6577270.png)
![1-[3-(furan-2-yl)-1H-pyrazole-5-carbonyl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide](/img/structure/B6577274.png)
![3-(2-ethoxyethyl)-9-(4-ethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B6577278.png)
![2-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-[(4-fluorophenyl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B6577305.png)